Ethyl 2-formyloxazole-4-carboxylate
CAS No.: 181633-60-3
Cat. No.: VC21279227
Molecular Formula: C7H7NO4
Molecular Weight: 169.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 181633-60-3 |
|---|---|
| Molecular Formula | C7H7NO4 |
| Molecular Weight | 169.13 g/mol |
| IUPAC Name | ethyl 2-formyl-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H7NO4/c1-2-11-7(10)5-4-12-6(3-9)8-5/h3-4H,2H2,1H3 |
| Standard InChI Key | GCCVOQPMHVWBLV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=COC(=N1)C=O |
| Canonical SMILES | CCOC(=O)C1=COC(=N1)C=O |
Introduction
Chemical Structure and Properties
Molecular Identity and Composition
Ethyl 2-formyloxazole-4-carboxylate (CAS No. 181633-60-3) features a five-membered oxazole ring system with a formyl group at the 2-position and an ethyl carboxylate group at the 4-position. This arrangement of functional groups provides distinctive reactivity patterns that make it valuable in synthetic chemistry.
The compound has the molecular formula C₇H₇NO₄ with a molecular weight of 169.13 g/mol. Its structure can be represented by the following systematic identifiers:
| Property | Value |
|---|---|
| IUPAC Name | ethyl 2-formyl-1,3-oxazole-4-carboxylate |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol |
| CAS Number | 181633-60-3 |
| InChI | InChI=1S/C7H7NO4/c1-2-11-7(10)5-4-12-6(3-9)8-5/h3-4H,2H2,1H3 |
| InChI Key | GCCVOQPMHVWBLV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=COC(=N1)C=O |
Physical and Chemical Characteristics
The compound exists as a solid at room temperature. Its reactive functional groups include the formyl group, which can participate in condensation reactions, and the carboxylate ester, which can undergo various transformations such as hydrolysis and transesterification. The oxazole ring itself contributes to the compound's aromatic character and provides sites for electrophilic substitution reactions.
Synthesis and Preparation Methods
Synthetic Routes
Several synthetic pathways exist for preparing Ethyl 2-formyloxazole-4-carboxylate. A common approach involves the cyclization of ethyl 2-amino-3-oxobutanoate with formic acid under acidic conditions. This reaction typically requires careful temperature control to facilitate the formation of the oxazole ring.
Another established method utilizes ethyl 2-bromo-3-oxobutanoate as the starting material. In this approach, the bromoketone undergoes nucleophilic substitution with formamide, followed by cyclization to yield the target compound.
Reaction Conditions
The synthesis of Ethyl 2-formyloxazole-4-carboxylate requires specific reaction conditions to achieve optimal yields and purity. These typically include:
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Controlled heating to promote cyclization reactions
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Acidic catalysis to facilitate ring formation
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Careful selection of solvents compatible with the reactive intermediates
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Precise reagent stoichiometry to minimize side reactions
Purification Methods
After synthesis, the compound typically requires purification through techniques such as recrystallization, column chromatography, or distillation to remove impurities and achieve the desired level of purity for research or industrial applications.
Chemical Reactivity
Formyl Group Transformations
The formyl group at the 2-position of the oxazole ring is particularly reactive and can undergo numerous transformations:
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Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction: Treatment with reducing agents like sodium borohydride or lithium aluminum hydride can convert the formyl group to a hydroxymethyl functionality.
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Condensation: The aldehyde readily participates in condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives.
Carboxylate Modifications
The ethyl carboxylate group provides additional reaction pathways:
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Hydrolysis: Base-catalyzed hydrolysis yields the corresponding carboxylic acid
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Transesterification: Exchange of the ethyl group with other alcohols
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Amidation: Reaction with amines to form amide derivatives
Heterocyclic Ring Reactivity
The oxazole ring system exhibits aromatic character but can participate in various reactions:
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Electrophilic Substitution: Though less reactive than other aromatic systems, the oxazole ring can undergo electrophilic substitution reactions under appropriate conditions.
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Cycloadditions: The oxazole ring can serve as a dienophile or dipolarophile in cycloaddition reactions, leading to more complex heterocyclic structures.
Applications in Scientific Research
Pharmaceutical Development
Ethyl 2-formyloxazole-4-carboxylate has emerged as a valuable intermediate in pharmaceutical research due to its diverse reactivity profile. Derivatives of this compound have shown promise in medicinal chemistry, with several studies indicating potential biological activities.
Of particular interest is the compound's utility in developing potential antimicrobial agents. Research has demonstrated that certain derivatives exhibit activity against various bacterial strains, including those with drug resistance patterns. This makes it a valuable scaffold for antibiotic development research.
Synthetic Intermediates
In organic synthesis, Ethyl 2-formyloxazole-4-carboxylate serves as a versatile building block for constructing more complex molecular architectures. Its bifunctional nature, with both the formyl and carboxylate groups, allows for selective modifications and step-wise elaboration of molecular structures.
The compound's role as a synthetic intermediate extends to the preparation of:
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More complex heterocyclic systems
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Peptidomimetic compounds
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Functional materials with specialized properties
Enzyme Inhibitor Development
Recent studies have highlighted the potential of Ethyl 2-formyloxazole-4-carboxylate derivatives as enzyme inhibitors. The compound's structure enables modifications that can enhance binding affinity and selectivity toward biological targets such as specific enzymes or receptors. This property makes it a valuable starting point for developing therapeutic agents targeting diseases like cancer and infectious conditions.
Biological Activity
Antimicrobial Properties
Derivatives of Ethyl 2-formyloxazole-4-carboxylate have demonstrated significant antimicrobial activity in preliminary studies. These compounds can inhibit the growth of various bacterial strains, suggesting their potential application in developing new antibiotics.
The mechanism behind this antimicrobial activity likely involves the compounds' ability to interfere with essential bacterial processes, though specific targets and pathways continue to be investigated.
Structure-Activity Relationships
Understanding the relationship between structural modifications of Ethyl 2-formyloxazole-4-carboxylate and resulting biological activities is crucial for optimizing derivatives for specific therapeutic applications. Current research focuses on:
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Exploring the effect of different substituents on the oxazole ring
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Modifying the carboxylate group to improve pharmacokinetic properties
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Developing hybrid molecules that combine the oxazole scaffold with other bioactive moieties
Comparative Analysis
Comparison with Methyl 2-formyloxazole-4-carboxylate
Ethyl 2-formyloxazole-4-carboxylate (C₇H₇NO₄) is structurally similar to its methyl ester analog, Methyl 2-formyloxazole-4-carboxylate (C₆H₅NO₄, MW: 155.11 g/mol). The primary difference lies in the ester group, where the ethyl ester has one additional carbon compared to the methyl ester.
| Property | Ethyl 2-formyloxazole-4-carboxylate | Methyl 2-formyloxazole-4-carboxylate |
|---|---|---|
| Molecular Formula | C₇H₇NO₄ | C₆H₅NO₄ |
| Molecular Weight | 169.13 g/mol | 155.11 g/mol |
| SMILES | CCOC(=O)C1=COC(=N1)C=O | COC(=O)C1=CN=C(O1)C=O |
| InChI Key | GCCVOQPMHVWBLV-UHFFFAOYSA-N | SSEBEAISDALBKE-UHFFFAOYSA-N |
Structure-Property Relationships
The structural features of Ethyl 2-formyloxazole-4-carboxylate directly influence its chemical and biological properties:
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The oxazole heterocycle provides aromatic character and specific electronic distribution
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The formyl group serves as a reactive site for further functionalization
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The ethyl carboxylate group affects solubility, stability, and interaction with biological targets
Understanding these structure-property relationships is essential for predicting reactivity and designing derivatives with enhanced properties for specific applications.
Future Research Directions
Expanding Synthetic Applications
Future research may focus on developing new synthetic methodologies that utilize Ethyl 2-formyloxazole-4-carboxylate as a building block for complex molecules. This could include:
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Exploring novel cycloaddition reactions
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Developing stereoselective transformations using this scaffold
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Incorporating the compound into multicomponent reactions for diversity-oriented synthesis
Therapeutic Development
The potential biological activities of derivatives suggest several promising research directions:
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Detailed structure-activity relationship studies to optimize antimicrobial activity
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Investigation of specific cellular targets and mechanisms of action
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Development of drug delivery systems for these compounds
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Exploration of combination therapies with established drugs
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